molecular formula C14H19NO5 B1463623 Boc-DL-o-tyrosine CAS No. 203569-04-4

Boc-DL-o-tyrosine

Cat. No. B1463623
M. Wt: 281.3 g/mol
InChI Key: TYSXAMSICCTNAT-UHFFFAOYSA-N
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Description

Boc-DL-o-tyrosine, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, is a compound used in organic chemistry and scientific research fields. It has a molecular formula of C14H19NO5 and a molecular weight of 281.3 .


Synthesis Analysis

The synthesis of Boc-DL-o-tyrosine involves the reaction of L-tyrosine with (Boc)2O in the presence of sodium hydroxide or potassium hydroxide . This method is considered safe and convenient, with low pollution and high yield, making it suitable for industrial production .


Molecular Structure Analysis

The molecular structure of Boc-DL-o-tyrosine consists of a tyrosine molecule protected at both the amino moiety (as tert-butoxycarbonyl; Boc) and carboxylic group . The structure allows for the compound’s unique properties and applications in various scientific research fields.

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Bacterial tyrosinases have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors . They have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .
  • Methods of Application : The ability of bacterial tyrosinases to catalyse o-hydroxylation reactions have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .
  • Results or Outcomes : The application of bacterial tyrosinases in organic synthesis has seen success in cross-linking reactions of proteins and the polymerization of environmental pollutants .

Protein and Peptide Modification

  • Scientific Field : Biochemistry
  • Summary of the Application : Tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins has become a field of research as tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .
  • Methods of Application : Selective tyrosine modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at tyrosine sites have emerged as relevant tools in this context .
  • Results or Outcomes : This area of research has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Dityrosine Crosslinking in Response to Oxidative Stress

  • Scientific Field : Biochemistry
  • Summary of the Application : The oxidation of two tyrosine residues in proteins can generate o,o′-dityrosine, a putative biomarker for protein oxidation, which plays critical roles in a variety of organisms . Dityrosine crosslinking may play a critical role in regulating the metabolic pathways in response to oxidative stress .
  • Methods of Application : In a study, two mutant Escherichia coli strains and one mutant strain supplemented with H2O2 were used as models for endogenous and exogenous oxidative stress .
  • Results or Outcomes : The study identified 71 dityrosine crosslinks and 410 dityrosine loop links on 352 proteins .

Antioxidant Dipeptide Precursor Synthesis

  • Scientific Field : Biochemistry
  • Summary of the Application : An important antioxidant dipeptide precursor, BOC-Tyr-Ala, was produced via a kinetically controlled enzymatic peptide synthesis reaction .
  • Methods of Application : The reaction was catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The enzyme activity was 95.043 U/mL, and t-butylloxycarbonyl-L-tyrosine-methyl ester (BOC-Tyr-OMe) was used as the acyl donor and L-alanine (L-Ala) was the amino donor .
  • Results or Outcomes : Under optimized conditions, the dipeptide yield reached 49.84% .

Tyrosine in Protein–Protein and Protein-Ligand Interactions

  • Scientific Field : Biochemistry
  • Summary of the Application : Tyrosine is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
  • Methods of Application : Selective tyrosine modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at tyrosine sites have emerged as relevant tools in this context .
  • Results or Outcomes : This area of research has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Antioxidant Activity of Peptides

  • Scientific Field : Biochemistry
  • Summary of the Application : The antioxidant activity of peptides in maintaining reactive oxygen species against aging and disease is attracting much attention . For example, the classical imidazole dipeptide carnosine, which exists extensively in humans and animals, has many antioxidant functions, including free radical scavenging .
  • Methods of Application : In the development of pharmaceuticals, well-studied active peptides are being considered for their potential as substitutes for some medicines that have severe side effects .
  • Results or Outcomes : Some antineoplastic peptides, such as tyroserleutide, may help avoid the harmful effects of chemotherapy drugs on humans .

Safety And Hazards

When handling Boc-DL-o-tyrosine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSXAMSICCTNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-o-tyrosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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